2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a complex organic compound that features a benzofuran moiety, an azetidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the various steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The azetidine ring can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and pyridazine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the azetidine ring can produce secondary amines .
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydrobenzofuran: Shares the benzofuran moiety but lacks the azetidine and pyridazine rings.
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: Similar structure but with a hydroxyl group instead of the azetidine and pyridazine rings.
Carbosulfan: Contains a benzofuran moiety but is used primarily as an insecticide.
Uniqueness
The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C21H26N4O3/c1-14-8-9-18(23-22-14)25-11-16(12-25)24(4)19(26)13-27-17-7-5-6-15-10-21(2,3)28-20(15)17/h5-9,16H,10-13H2,1-4H3 |
InChI Key |
UAKFDBKNIARUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.